molecular formula C8H13Cl2N3O2 B2836472 2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride CAS No. 2287263-08-3

2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride

Cat. No.: B2836472
CAS No.: 2287263-08-3
M. Wt: 254.11
InChI Key: QDZDWPRBCXXPJQ-UHFFFAOYSA-N
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Description

2-Amino-3-(6-aminopyridin-2-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyridine ring substituted with an amino group at position 5. Its structure combines a propanoic acid backbone with a 6-aminopyridin-2-yl side chain, stabilized as a dihydrochloride salt.

Properties

IUPAC Name

2-amino-3-(6-aminopyridin-2-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c9-6(8(12)13)4-5-2-1-3-7(10)11-5;;/h1-3,6H,4,9H2,(H2,10,11)(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZDWPRBCXXPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride typically involves the reaction of 6-aminopyridine with a suitable amino acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-aminopyridin-2-yl)propanoicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyridine groups in the compound allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s closest analogs differ in pyridine substitution patterns, stereochemistry, and salt forms. Below is a detailed comparison based on available data (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound ID Structure Substituent Position Stereochemistry Salt Form Purity CAS Number
QP-5951 (R)-2-Amino-3-(pyridin-2-yl)propanoic acid Pyridin-2-yl (no amino group) R-configuration Dihydrochloride 95% [74104-85-1]
QG-9844 (S)-2-Amino-3-(pyridin-4-yl)propanoic acid Pyridin-4-yl (no amino group) S-configuration Dihydrochloride 97% [178933-04-5]
QN-6783 2-Amino-3-(pyridin-4-yl)propanoic acid Pyridin-4-yl (no amino group) Racemic Hydrochloride 95% [1624260-21-4]

Key Differences and Implications

Substituent Position and Functionalization: The target compound’s 6-aminopyridin-2-yl group introduces an additional amino substituent on the pyridine ring compared to QP-5951 (pyridin-2-yl) or QG-9844 (pyridin-4-yl). This modification likely enhances solubility and hydrogen-bonding capacity, which could improve bioavailability or target binding . Analogs like QN-6783 lack stereochemical specification (racemic), whereas QP-5951 (R-configuration) and QG-9844 (S-configuration) highlight the importance of chirality in biological activity.

Salt Form and Stability :

  • The dihydrochloride salt (QP-5951, QG-9844, and the target compound) may offer superior stability and solubility in aqueous media compared to the hydrochloride form (QN-6783).

Purity and Synthetic Feasibility: Purity levels range from 95% to 97%, with QG-9844 achieving the highest purity (97%).

Biological Activity

2-Amino-3-(6-aminopyridin-2-yl)propanoic acid dihydrochloride is a compound of significant interest in the realm of neuropharmacology. Its structure features an amino acid backbone with a pyridine ring, which contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C8H13Cl2N3O2
  • Molecular Weight: 254.11 g/mol
  • Solubility: The presence of two hydrochloride groups enhances its solubility in aqueous solutions, facilitating its use in biological studies.

Research indicates that 2-Amino-3-(6-aminopyridin-2-yl)propanoic acid dihydrochloride acts as a modulator of neurotransmitter systems, particularly influencing glutamatergic signaling pathways. It has been shown to interact with various glutamate receptors, which are critical in neuronal excitability and synaptic plasticity.

Interaction Studies

Key findings from interaction studies include:

  • Binding Affinity: The compound exhibits strong binding affinity for specific glutamate receptors, potentially enhancing or inhibiting neurotransmission depending on the receptor subtype involved.
  • Efficacy in Animal Models: Studies have demonstrated its efficacy in reducing excitotoxicity in models of neurological disorders, suggesting a neuroprotective role.

Biological Activity

The biological activities of 2-Amino-3-(6-aminopyridin-2-yl)propanoic acid dihydrochloride can be summarized as follows:

Activity Description
Neuroprotection Protects neurons from damage due to excitotoxicity, relevant in conditions like stroke and epilepsy.
Modulation of Neurotransmission Alters the release and uptake of neurotransmitters, particularly glutamate.
Potential Therapeutic Uses Investigated for treatment options in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

  • Neuroprotective Effects: A study involving animal models of ischemia showed that administration of the compound significantly reduced neuronal loss and improved functional outcomes post-injury.
  • Glutamate Receptor Modulation: Research highlighted its role in modulating NMDA receptor activity, which is crucial for learning and memory processes. The compound was found to enhance synaptic plasticity in hippocampal slices.
  • Behavioral Studies: In behavioral tests assessing anxiety and depression-like symptoms, subjects treated with the compound exhibited reduced anxiety levels compared to control groups.

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